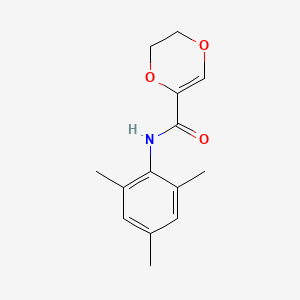
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as BPAP, is a synthetic compound belonging to the family of benzodioxepines. BPAP is a potent dopamine agonist and has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Mecanismo De Acción
BPAP acts as a selective dopamine D2 receptor agonist, which means that it binds to and activates the dopamine D2 receptor in the brain. This activation leads to an increase in the release of dopamine, which can help to alleviate the symptoms of Parkinson's disease and depression. BPAP also has a high affinity for the serotonin 5-HT2A receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
BPAP has been shown to increase the release of dopamine and norepinephrine in the brain, which can help to alleviate the symptoms of Parkinson's disease and depression. BPAP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPAP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D2 receptor. However, BPAP also has some limitations, including its short half-life and the need for specialized equipment to measure its effects on dopamine release.
Direcciones Futuras
There are several future directions for the study of BPAP, including its potential use in the treatment of other neurological disorders such as schizophrenia and addiction. BPAP may also be useful in the development of new drugs that target the dopamine system in the brain. Further research is needed to fully understand the mechanism of action of BPAP and its potential therapeutic applications.
Métodos De Síntesis
BPAP can be synthesized using several different methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The most commonly used method for synthesizing BPAP is the Mannich reaction, which involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde, N-propylamine, and formaldehyde in the presence of a catalyst such as hydrochloric acid.
Aplicaciones Científicas De Investigación
BPAP has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Studies have shown that BPAP has a potent dopamine agonist effect, which can help to alleviate the symptoms of Parkinson's disease. BPAP has also been shown to have antidepressant effects, which may be due to its ability to increase the levels of dopamine and norepinephrine in the brain.
Propiedades
IUPAC Name |
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h4-5,9H,2-3,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFLAVMGWQNVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)



![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)



![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)